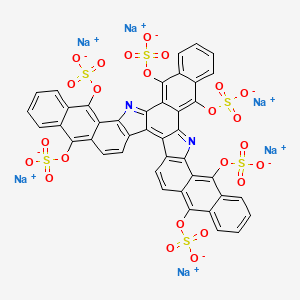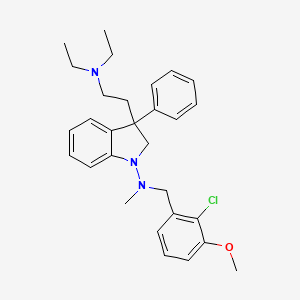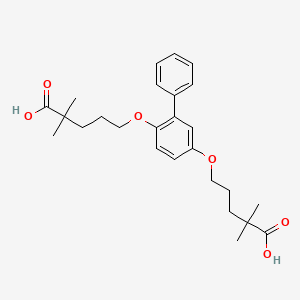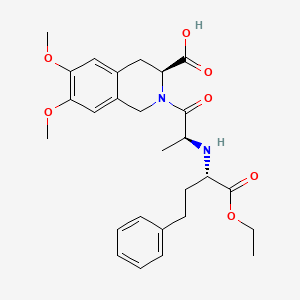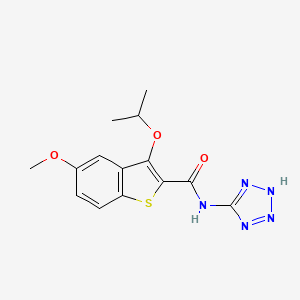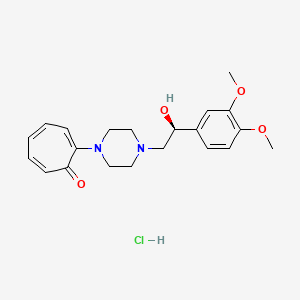
Ciladopa hydrochloride
Overview
Description
Ciladopa hydrochloride is a dopaminergic agonist with a chemical structure similar to dopamine. It was initially investigated as a potential treatment for Parkinson’s disease due to its ability to stimulate dopamine receptors. its development was discontinued due to concerns about tumor formation in rodents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ciladopa hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperazine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the piperazine ring.
Attachment of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the piperazine ring.
Formation of the final compound: The final step involves the cyclization and formation of the this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final synthesis and purification: The final compound is synthesized and purified to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ciladopa hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups in the molecule.
Substitution: Substitution reactions can occur, leading to the formation of different derivatives of this compound.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: It is used as a model compound for studying dopaminergic agonists and their interactions with receptors.
Biology: Research focuses on its effects on dopamine receptors and related pathways.
Medicine: Initially investigated for Parkinson’s disease, it has been studied for its potential therapeutic effects and side effects.
Industry: Its synthesis and production methods are of interest for developing similar compounds with improved safety profiles .
Mechanism of Action
Ciladopa hydrochloride exerts its effects by stimulating dopamine receptors in the brain. It mimics the action of dopamine, binding to the receptors and activating them. This leads to an increase in dopaminergic activity, which can help alleviate symptoms of Parkinson’s disease. its development was halted due to concerns about tumor formation in animal studies .
Comparison with Similar Compounds
Similar Compounds
Dopamine: The natural neurotransmitter with a similar structure and function.
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with levodopa to enhance its effects.
Uniqueness
Ciladopa hydrochloride is unique due to its specific chemical structure, which allows it to act as a partial dopamine agonist. Unlike other compounds, it was designed to have a longer duration of action and potentially fewer side effects. its development was discontinued due to safety concerns .
Properties
CAS No. |
83529-09-3 |
|---|---|
Molecular Formula |
C21H27ClN2O4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24;/h3-9,14,19,25H,10-13,15H2,1-2H3;1H/t19-;/m1./s1 |
InChI Key |
UIOUCVPFPQUSAS-FSRHSHDFSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one AY 27110 AY-27110 ciladopa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



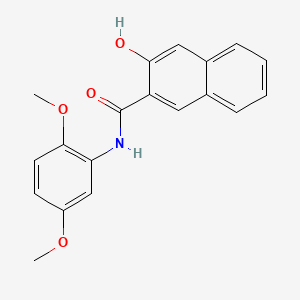
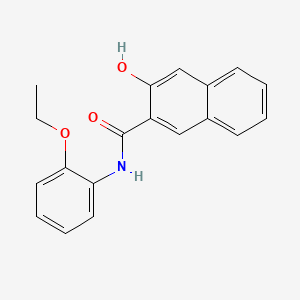
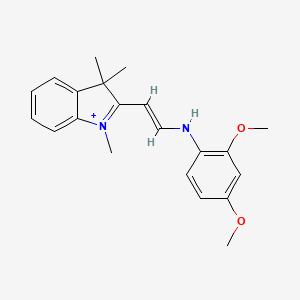
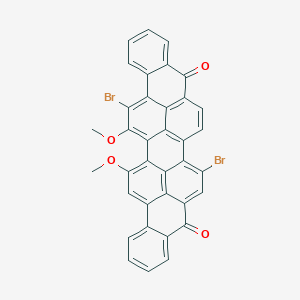
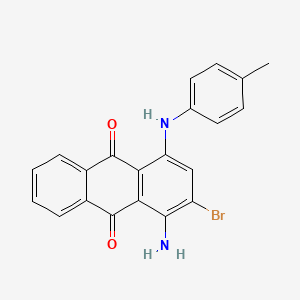


![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
